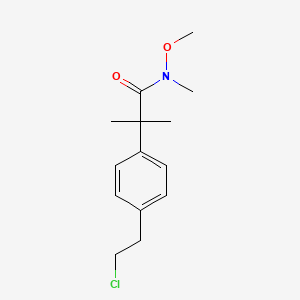

2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The chemical compound of interest, 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, is a synthetic organic molecule. It has not been directly mentioned in available literature; however, various research studies have explored similar compounds, focusing on their synthesis, structural analysis, and properties, which can provide a foundational understanding for studying our compound of interest.

Synthesis Analysis

Synthesis of structurally similar compounds involves complex organic reactions, such as the halogenated hydrocarbon amination reaction and condensation with N,N-dimethylformamide dimethyl acetal. For instance, compounds with chloroethyl, methoxy, and dimethylpropanamide groups have been synthesized through multi-step reactions including nitration, methoxylation, acylation, and hydrolysis processes, highlighting the intricate methods required to produce such molecules (Huang Ming-zhi et al., 2005).

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using techniques like X-ray crystallography, revealing complex geometric configurations. For example, the study of crystal structures can show the triclinic space group of molecules and their crystallographic parameters, offering insights into the molecular arrangement and bonding patterns that could be expected for our target compound (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to the formation of various derivatives and products, highlighting their reactive nature and potential for chemical transformations. For instance, reactions with nucleophilic reagents or through methoxycarbonylation indicate the versatility of these compounds in synthetic chemistry (Bai et al., 2012).

Physical Properties Analysis

The physical properties of compounds in this category, such as their solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. X-ray diffraction studies provide valuable data on crystal systems, unit cell dimensions, and space groups, contributing to a comprehensive physical profile (P. A. Ajibade et al., 2021).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for leveraging these compounds in various chemical processes. Studies on the methoxycarbonylation of alkynes and the formation of unsaturated esters or cascade reactions to α,ω-diesters showcase the chemical versatility and potential applications of these molecules (A. A. Núñez Magro et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis of π-Excess σ2 P,O Hybrid Ligands : A study explored the synthesis of 4-methoxy-substituted 1,3-benzazaphosphole using a process that includes the use of compounds related to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide. These compounds have potential as σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom (Aluri et al., 2014).

Spectrophotometric Analysis : A method for the determination of a compound similar to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, namely 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, was developed. This method is simple and reliable for determining the concentration of such compounds in aqueous solutions (Shu, 2011).

Synthesis and Evaluation as Antiestrogens : A series of 1,1-dichloro-2,2,3-triarylcyclopropanes were synthesized and evaluated as pure antiestrogens, demonstrating the potential medicinal applications of compounds structurally related to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide (Day et al., 1991).

Lipoxygenase Inhibition : A study on heterocyclic compounds, including those structurally similar to 2-(4-(2-Chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide, showed moderate activities as lipoxygenase inhibitors, indicating their potential for therapeutic applications (Aziz‐ur‐Rehman et al., 2016).

Synthesis of Antidepressant Derivatives : Research on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which are structurally related to the compound , demonstrated their ability to inhibit neurotransmitter uptake and showed potential antidepressant activity (Yardley et al., 1990).

Mecanismo De Acción

Target of Action

Similar compounds, such as nitrogen mustards, are known to target dna .

Mode of Action

This compound likely functions as an alkylating agent . Alkylating agents work by three different mechanisms:

- Attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .

- DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .

- The induction of mispairing of the nucleotides leading to mutations .

Biochemical Pathways

As an alkylating agent, it is likely to interfere with dna replication and transcription, leading to cell death .

Pharmacokinetics

Similar compounds, such as nitrogen mustards, are known to have a short biological half-life .

Result of Action

The molecular and cellular effects of this compound’s action are likely to include DNA damage, inhibition of DNA replication and transcription, and ultimately cell death .

Propiedades

IUPAC Name |

2-[4-(2-chloroethyl)phenyl]-N-methoxy-N,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-14(2,13(17)16(3)18-4)12-7-5-11(6-8-12)9-10-15/h5-8H,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTLLYOYYVBGDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)CCCl)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)